![molecular formula C8H13N3O3 B15170099 N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide CAS No. 917919-47-2](/img/structure/B15170099.png)
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by the presence of a dimethoxymethyl group and an acetamide group attached to the imidazole ring.
Preparation Methods
The synthesis of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the acetamide group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide can be compared with other imidazole derivatives such as:
N-1 phenyl substituted imidazoles: These compounds have different substitution patterns but share similar core structures.
Imidazole-2-carboxamide: Another imidazole derivative with distinct functional groups.
Imidazole-4,5-dicarboxylic acid: Known for its applications in coordination chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
917919-47-2 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-[5-(dimethoxymethyl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3O3/c1-5(12)10-8-9-4-6(11-8)7(13-2)14-3/h4,7H,1-3H3,(H2,9,10,11,12) |
InChI Key |
HEVCSBHLBMGXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



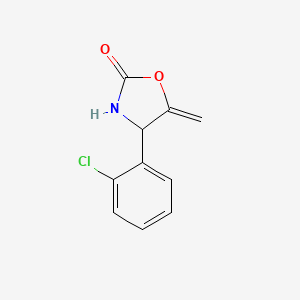
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)

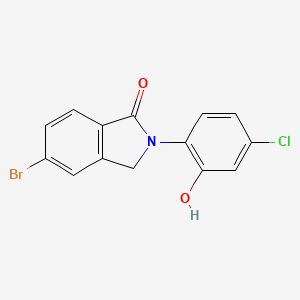

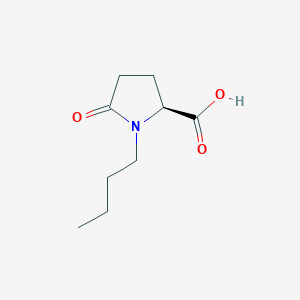
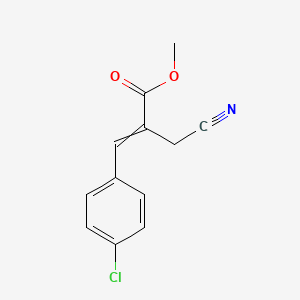
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
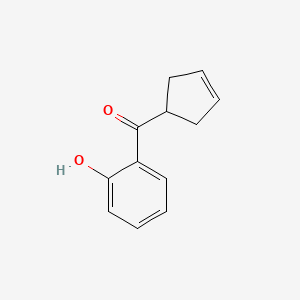

![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
